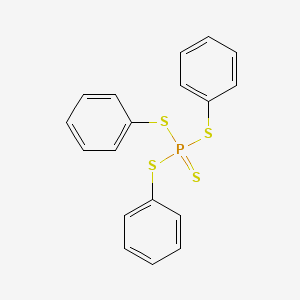

Triphenyl tetrathiophosphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triphenyl tetrathiophosphate is a useful research compound. Its molecular formula is C18H15PS4 and its molecular weight is 390.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Agricultural Applications

Insecticide and Acaricide

Triphenyl tetrathiophosphate is primarily utilized as an insecticide and acaricide in agriculture. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for the nervous system function in pests. By disrupting this enzyme's activity, it effectively paralyzes and kills target insects and mites, making it a valuable tool for pest management .

Synergistic Effects

Research indicates that this compound can enhance the efficacy of other pesticides. For instance, it has been shown to increase the effectiveness of malathion and parathion against resistant strains of house flies and mosquitoes, thus contributing to more effective pest control strategies .

Molecular Biology Applications

Oligonucleotide Design

In molecular biology, this compound serves as a crucial modification in therapeutic oligonucleotides. Its phosphorothioate modifications improve resistance to nucleases, facilitating cellular uptake and bioavailability. This characteristic is essential for applications in antisense technology and targeted therapies against specific mRNAs and microRNAs .

DNA Sequencing and Mutagenesis

Phosphorothioate analogues are extensively used as substrates for DNA and RNA polymerases due to their resistance to degradation by nucleases. This property is particularly beneficial in site-directed mutagenesis and DNA sequencing, marking significant contributions to molecular biology research .

Industrial Applications

Lubricant Additives

this compound is employed as an extreme pressure additive in industrial lubricants. It enhances the performance of lubricants used in hydraulic systems, greases, and synthetic lubricants by providing anti-wear properties . The following table summarizes its properties relevant to lubricant applications:

| Property | Value |

|---|---|

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 460.9 ± 28.0 °C at 760 mmHg |

| Flash Point | 232.6 ± 24.0 °C |

| Solubility | Soluble in organic solvents |

Environmental Studies

Chemical Conversion Processes

this compound has been utilized in chemical processes for converting phosphorothioates into triester phosphates. This application is particularly relevant in environmental toxicology studies where standards for various compounds are necessary .

Case Study: Endocrine Disruption Potential

A systematic review assessed the endocrine-disrupting potential of triphenyl phosphate (TPP), a closely related compound. The study involved analyzing 66 studies across various methodologies (in vivo, in vitro, epidemiological) and concluded that TPP exhibits metabolic disruption affecting reproductive functions . This highlights the importance of understanding the biological implications of compounds similar to this compound.

Case Study: Additive Effects on Turbine Base Oil

Research focused on the effects of triphenyl phosphate as an additive for turbine base oil demonstrated its potential to enhance oil performance under extreme conditions, showcasing its relevance not only in agricultural but also industrial settings .

化学反应分析

Hydrolysis and pH-Dependent Reactivity

Triphenyl phosphorothionate undergoes hydrolysis, with reaction kinetics heavily influenced by pH. The mechanism involves nucleophilic attack by hydroxide ions, leading to the cleavage of the P–S bond:

(C6H5O)3P=S+H2O→(C6H5O)3P=O+H2S

Key Findings:

-

Alkaline Conditions : Hydrolysis accelerates significantly at high pH. At pH 9.5 and 21°C, the half-life is 1.3 days .

-

Neutral/Acidic Conditions : Hydrolysis is minimal, with half-lives exceeding 28 days at pH 5 .

-

Products : The reaction yields triphenyl phosphate and hydrogen sulfide .

Table 1: Hydrolysis Kinetics of Triphenyl Phosphorothionate

| pH | Temperature (°C) | Half-Life (Days) | Products |

|---|---|---|---|

| 5 | 25 | >28 | Triphenyl phosphate |

| 7 | 25 | 19 | Triphenyl phosphate |

| 9.5 | 21 | 1.3 | Triphenyl phosphate + H₂S |

Thermal Decomposition and Stability

At elevated temperatures, triphenyl phosphorothionate decomposes into aromatic hydrocarbons and phosphorus-sulfur oxides.

Key Findings:

-

Decomposition Onset : Begins at ~373 K (100°C), forming iron polyphosphate and sulfate layers on metal substrates .

-

High-Temperature Breakdown : Above 600°C, it generates naphthalene, biphenyl, and phosphoric oxides .

-

Flame Retardancy : Decomposes to release thiophosphoric acid derivatives, which condense into heat-blocking pyrophosphoric acid .

Reactions with Metal Surfaces

Triphenyl phosphorothionate reacts with iron and steel, forming protective tribofilms under mechanical stress or heat.

Reaction Pathway:

-

Bond Cleavage : At 373 K, P–S and P–O bonds break, yielding butoxy intermediates and sulfur .

-

Film Formation : Iron polyphosphate (FePO₄) and sulfate (FeSO₄) layers are deposited, reducing wear .

Table 2: Surface Reaction Products on Iron

| Temperature (K) | Major Products | Applications |

|---|---|---|

| <373 | Physisorbed layer | Lubricant additive |

| 373–473 | FePO₄, FeSO₄ | Anti-wear coatings |

| >600 | Aromatic hydrocarbons, P–S oxides | Flame retardancy |

Method 1:

PCl3+3C6H5OH→(C6H5O)3P+3HCl

Subsequent sulfurization:

(C6H5O)3P+S→(C6H5O)3P=S

Method 2:

Direct reaction of phosphorus oxychloride with phenol and sulfur under alkaline conditions .

Environmental and Biological Degradation

属性

CAS 编号 |

3820-71-1 |

|---|---|

分子式 |

C18H15PS4 |

分子量 |

390.6 g/mol |

IUPAC 名称 |

tris(phenylsulfanyl)-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C18H15PS4/c20-19(21-16-10-4-1-5-11-16,22-17-12-6-2-7-13-17)23-18-14-8-3-9-15-18/h1-15H |

InChI 键 |

NPKJWSOKOGDBCO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SP(=S)(SC2=CC=CC=C2)SC3=CC=CC=C3 |

规范 SMILES |

C1=CC=C(C=C1)SP(=S)(SC2=CC=CC=C2)SC3=CC=CC=C3 |

Key on ui other cas no. |

3820-71-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。